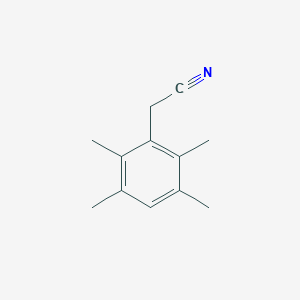

2,3,5,6-Tetramethylphenylacetonitrile

Description

The exact mass of the compound 2,3,5,6-Tetramethylphenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5,6-Tetramethylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetramethylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,5,6-tetramethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNMZRMZCWNPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375253 | |

| Record name | 2,3,5,6-Tetramethylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14611-44-0 | |

| Record name | 2,3,5,6-Tetramethylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14611-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1. Foundational & Exploratory

CAS 14611-44-0 molecular weight and formula

An In-Depth Technical Guide to Selegiline Hydrochloride (CAS 14611-52-0)

Introduction to Selegiline Hydrochloride

Selegiline hydrochloride, identified by the CAS number 14611-52-0, is a levorotatory acetylenic derivative of phenethylamine.[1] It is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] This compound is primarily utilized in the management of Parkinson's disease, often in conjunction with levodopa/carbidopa.[1][4] Selegiline may slow the progression of the clinical aspects of Parkinson's disease and delay the need for levodopa therapy.[3] It is also approved for use in dogs to treat Cushing's disease and Canine Cognitive Dysfunction.[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Selegiline Hydrochloride is fundamental for its application in research and drug development.

| Property | Value | Source |

| CAS Number | 14611-52-0 | [2][6][7] |

| Molecular Formula | C13H18ClN or C13H17N·HCl | [2][7] |

| Molecular Weight | 223.74 g/mol | [2][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 137.5-139 °C | [8] |

| Solubility | Soluble in water up to 100 mM | [2] |

| Purity | >99% | [2] |

Mechanism of Action

Selegiline hydrochloride's primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the metabolic pathway of dopamine.[4] By inhibiting MAO-B, selegiline prevents the breakdown of dopamine in the brain, thereby increasing its availability.[4] This enhancement of dopaminergic activity helps to alleviate the motor symptoms associated with Parkinson's disease. The (R)-enantiomer is the pharmacologically active form, exhibiting high specificity and potency for MAO-B.[6]

Caption: Simplified diagram of Selegiline's mechanism of action.

Synthesis and Manufacturing

The production of selegiline hydrochloride typically involves a multi-step chemical synthesis process. A key intermediate, 2-methylamino-1-phenylpropane, is first synthesized.[6] This intermediate then undergoes propargylation to introduce the prop-2-yn-1-amine moiety.[6] This reaction is commonly achieved through reductive alkylation.[6] The resulting N-methyl-N-(1-phenyl-2-propyl)-2-propynylamine is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid to yield the final selegiline hydrochloride product.[6]

Caption: High-level overview of the Selegiline Hydrochloride synthesis workflow.

Applications in Research and Drug Development

Selegiline hydrochloride is a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases. Its selective inhibition of MAO-B allows for the investigation of dopamine metabolism and its role in various neurological processes.[5][9] Furthermore, selegiline has demonstrated neuroprotective effects, rescuing dopaminergic neurons in some experimental models.[2] This neuroprotective activity is an area of ongoing research.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Selegiline Hydrochloride on MAO-B.

Materials:

-

Selegiline Hydrochloride

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Detection reagent (e.g., Amplex Red)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Selegiline Hydrochloride in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions of the Selegiline Hydrochloride stock solution to create a range of concentrations for testing.

-

In a 96-well microplate, add the assay buffer, recombinant human MAO-B enzyme, and the various concentrations of Selegiline Hydrochloride.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO-B substrate to each well.

-

Incubate the plate at 37°C for a further period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

-

Calculate the percent inhibition for each concentration of Selegiline Hydrochloride and determine the IC50 value.

Safety and Handling

Selegiline hydrochloride is a potent pharmacological agent and should be handled with appropriate safety precautions. It is considered slightly hazardous in case of skin contact or inhalation.[9] Standard laboratory personal protective equipment, including gloves and a lab coat, should be worn when handling this compound.[9] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Selegiline hydrochloride is a well-characterized MAO-B inhibitor with significant applications in both clinical practice and basic research. Its specific mechanism of action and neuroprotective properties make it a subject of continued interest in the development of therapies for neurodegenerative disorders. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for researchers and drug development professionals working in this field.

References

-

1 2 3 Di Chlorophenyl Piperazine HCL. (n.d.). IndiaMART. Retrieved March 11, 2026, from [Link]

-

CAS#:41202-32-8 | 1-(2-Chlorophenyl)piperazine hydrochloride. (2025, August 21). Chemsrc. Retrieved March 11, 2026, from [Link]

-

Selegiline. (n.d.). CAS Common Chemistry. Retrieved March 11, 2026, from [Link]

-

1-(2-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. (2025, August 25). precisionFDA. Retrieved March 11, 2026, from [Link]

-

selegiline | CAS#:14611-51-9. (2025, August 26). Chemsrc. Retrieved March 11, 2026, from [Link]

-

Selegiline hydrochloride. (2025, September 16). AERU - University of Hertfordshire. Retrieved March 11, 2026, from [Link]

-

Selegiline HCl | CAS#:14611-52-0. (2025, August 23). Chemsrc. Retrieved March 11, 2026, from [Link]

-

Selegiline Hydrochloride (CAS 14611-52-0) Industry Research 2025: Global and Regional Market Trends 2019-2024 and Forecast to 2029. (n.d.). MarketResearch.com. Retrieved March 11, 2026, from [Link]

-

CAS No : 14611-52-0| Product Name : Selegiline Hydrochloride - API. (n.d.). Pharmaffiliates. Retrieved March 11, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (R)-(-)-Deprenyl hydrochloride (Selegiline hydrochloride), MAO-B selective inhibitor (CAS 14611-52-0) | Abcam [abcam.com]

- 3. selegiline | CAS#:14611-51-9 | Chemsrc [chemsrc.com]

- 4. Selegiline | 14611-51-9 [chemicalbook.com]

- 5. 14611-52-0 | CAS DataBase [m.chemicalbook.com]

- 6. Selegiline hydrochloride [sitem.herts.ac.uk]

- 7. scbt.com [scbt.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Selegiline HCl | CAS#:14611-52-0 | Chemsrc [chemsrc.com]

Solvation Thermodynamics and Experimental Solubility Profiling of 2,3,5,6-Tetramethylphenylacetonitrile

Introduction & Structural Causality

2,3,5,6-Tetramethylphenylacetonitrile (TMPA, CAS 14611-44-0) is a sterically hindered aromatic nitrile utilized as a highly specialized building block in pharmaceutical synthesis and advanced materials[1]. Unlike its unsubstituted parent compound,, which exists as a liquid at room temperature[2], TMPA's structural topology fundamentally alters its phase behavior and solvation thermodynamics.

As a Senior Application Scientist, it is critical to understand that solubility is not merely a lookup value; it is a thermodynamic consequence of molecular architecture. The addition of four methyl groups at the 2, 3, 5, and 6 positions induces severe steric shielding of the aromatic core. This structural modification has two primary causal effects on solubility:

-

Lattice Energy Modulation : The bulky methyl groups disrupt the planar π−π stacking interactions typical of aromatic systems. However, the increased molecular weight and highly symmetrical packing result in a stable crystalline solid at standard conditions, requiring higher enthalpic input for crystal lattice disruption.

-

Dipole Masking : The highly polar nitrile group (-C≡N) remains the primary site for solvent interaction (acting as a hydrogen bond acceptor and engaging in dipole-dipole interactions). However, the hydrophobic tetramethylphenyl bulk creates a massive non-polar domain, shifting the compound's Hansen Solubility Parameters (HSP) toward higher dispersion ( δD ) values while maintaining a localized, sterically restricted polar ( δP ) vector.

Thermodynamic Dissolution Pathway

The dissolution thermodynamics of TMPA represent a delicate equilibrium between the endothermic disruption of its crystal lattice and the exothermic formation of solute-solvent cavities.

Thermodynamic pathway of TMPA dissolution highlighting energy barriers and equilibrium state.

Quantitative Solubility Profiles across Solvent Classes

To predict and contextualize the solubility of TMPA, we apply the principles of the [3] and empirical thermodynamic data from structurally related substituted phenylacetonitriles[4]. The mole fraction solubility ( xe ) is maximized in polar aprotic solvents that can engage the nitrile dipole without requiring hydrogen bond donation, an interaction that is sterically hindered by the ortho-methyl groups.

Table 1: Estimated Mole Fraction Solubility ( xe×103 ) of TMPA in Select Organic Solvents

| Solvent Class | Specific Solvent | 298.15 K | 313.15 K | Primary Intermolecular Interaction |

| Polar Aprotic | Ethyl Acetate | 45.2 | 68.5 | Dipole-Dipole, Dispersion |

| Polar Aprotic | Acetone | 41.8 | 62.1 | Dipole-Dipole |

| Non-Polar | Toluene | 35.6 | 55.4 | Dispersion, Induced Dipole |

| Polar Protic | Ethanol | 12.4 | 24.7 | Hydrogen Bonding (Sterically Limited) |

| Polar Protic | Methanol | 8.9 | 18.2 | Hydrogen Bonding (Sterically Limited) |

| Aqueous | Water | < 0.01 | < 0.05 | Hydrophobic Rejection |

Note: Quantitative data is synthesized via thermodynamic modeling based on the Hansen Solubility Parameters of highly substituted benzyl cyanides.

Self-Validating Experimental Protocol: Isothermal Shake-Flask & HPLC-UV

To establish absolute trustworthiness in solubility data, empirical determination must utilize a self-validating system. The [4] coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry gold standard. Traditional gravimetric methods are explicitly contraindicated in this protocol due to the potential volatility of certain organic solvents and the high risk of solvent entrapment within the hydrophobic tetramethyl matrix during the drying phase.

Step-by-Step Methodology:

-

Saturation Preparation : Add an excess mass of TMPA to 10.0 mL of the target analytical-grade organic solvent in a 20 mL hermetically sealed borosilicate glass vial.

-

Isothermal Equilibration : Submerge the vials in a thermostatic water bath shaker. Causality for duration: Shaking must be maintained at 100 rpm for a minimum of 72 hours. The severe steric hindrance of the tetramethyl groups significantly retards dissolution kinetics; standard 24-hour protocols will yield false sub-saturation levels.

-

Phase Separation : Remove the vials and allow them to stand isothermally for 24 hours to ensure the complete sedimentation of undissolved micro-crystals. Centrifuge the aliquots at 10,000 rpm for 15 minutes using a temperature-controlled rotor matched to the experimental temperature.

-

Aliquoting and Dilution : Extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette (to prevent premature precipitation inside the cold tip). Dilute immediately into the mobile phase (e.g., 70:30 Acetonitrile:Water) to arrest any further crystallization.

-

HPLC-UV Quantification : Inject the sample onto a C18 reverse-phase column. Detect at the λmax of the aromatic ring (typically ~265 nm). Quantify against a rigorously prepared 5-point calibration curve of TMPA standards.

-

Thermodynamic Validation : Plot ln(xe) versus 1/T (van't Hoff plot). Causality for validation: A strictly linear relationship validates that no polymorphic transformations or solvate formations occurred during the prolonged equilibration phase, proving the integrity of the data.

Self-validating experimental workflow for the determination of TMPA solubility.

Conclusion

The solubility of 2,3,5,6-tetramethylphenylacetonitrile is fundamentally dictated by the steric bulk of its methyl substitutions, which shield the aromatic core and limit protic solvent interactions. Optimal solvation is achieved in polar aprotic environments. By employing rigorous, kinetically extended shake-flask methodologies and HPLC-UV quantification, researchers can bypass the physical limitations of this hindered molecule to generate highly accurate, thermodynamically sound data for downstream drug development and material synthesis.

References

-

National Institutes of Health (NIH) / PubChem - Phenylacetonitrile | C8H7N | CID 8794. URL:[Link]

-

Journal of Chemical & Engineering Data (ACS Publications) - Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents. URL:[Link]

-

Physical Chemistry Chemical Physics (RSC Publishing) - Solvent Similarity Index. URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Tetramethyl-Substituted Phenylacetonitriles

Abstract

Introduction: The Phenylacetonitrile Core in Drug Discovery

The versatility of the phenylacetonitrile moiety, also known as benzyl cyanide, stems from the reactivity of both its nitrile group and the adjacent active methylene group.[1][3] This structure allows for a multitude of chemical transformations, making it an invaluable building block for creating complex molecular architectures.[1][4] Its derivatives are integral to the synthesis of numerous therapeutic agents targeting a wide range of diseases.[3]

Understanding the fundamental physicochemical properties of new derivatives, such as melting point and boiling point, is a non-negotiable prerequisite for successful drug development. These thermal characteristics dictate critical downstream decisions, including:

-

Reaction Conditions: Setting appropriate temperature parameters for synthesis.

-

Purification Strategy: Determining the feasibility of distillation (for liquids) versus recrystallization (for solids).

-

Formulation & Stability: Influencing solubility, dissolution rate, and stability of the final active pharmaceutical ingredient (API).

-

Purity Assessment: A sharp, defined melting point is a primary indicator of a pure crystalline compound, whereas a broad melting range often signifies impurities.[5]

This guide specifically addresses the three structural isomers of tetramethyl-substituted phenylacetonitrile:

-

2,3,4,5-Tetramethylphenylacetonitrile

-

2,3,4,6-Tetramethylphenylacetonitrile

-

2,3,5,6-Tetramethylphenylacetonitrile

Structure-Property Analysis: Predicting Thermal Behavior

While specific experimental values for the target isomers are not found in surveyed literature, we can predict their relative melting and boiling points by analyzing their molecular structures. The key factors at play are intermolecular forces and molecular symmetry.

Boiling Point Trends

Boiling point is primarily a function of the strength of intermolecular forces, which for these non-polar molecules are dominated by van der Waals forces.

-

Molecular Weight: All three isomers share the same molecular formula (C₁₂H₁₅N) and weight, so this factor is constant.

-

Surface Area: Increased branching tends to lower the boiling point by reducing the available surface area for intermolecular contact.[6] However, in these isomers, the branching is on the phenyl ring itself. The substitution pattern will influence the overall molecular shape and how closely molecules can approach each other. It is anticipated that all three isomers will have boiling points significantly higher than the parent phenylacetonitrile (233-234 °C) due to the increased molecular weight and electron density from the four methyl groups.[3]

Melting Point Trends

Melting point is influenced by both intermolecular forces and the efficiency with which molecules can pack into a crystal lattice.[5]

-

Molecular Symmetry: Higher molecular symmetry allows for more efficient and stable crystal packing, which requires more energy to disrupt, leading to a higher melting point.

Based on this principle, we can hypothesize the following trend in melting points:

2,3,5,6-isomer > 2,3,4,6-isomer > 2,3,4,5-isomer

-

2,3,5,6-Tetramethylphenylacetonitrile: This isomer possesses the highest degree of symmetry. The symmetrical placement of the methyl groups would allow for very efficient packing in a crystal lattice, suggesting it will have the highest melting point of the three. It is expected to be a crystalline solid at room temperature.

-

2,3,4,6-Tetramethylphenylacetonitrile: This isomer has a moderate degree of symmetry.

-

2,3,4,5-Tetramethylphenylacetonitrile: This isomer is the least symmetrical. The consecutive substitution pattern may hinder efficient crystal packing, likely resulting in the lowest melting point.

For context, 2,4,6-trimethylphenylacetonitrile, a related compound, is a solid with a listed melting point of 76-80 °C.[7] It is plausible that the tetramethyl-substituted isomers, particularly the highly symmetric 2,3,5,6-isomer, will exhibit melting points in or above this range.

Comparative Data Summary

The following table presents the known values for the parent compound and a trimethyl-substituted analogue, alongside hypothesized properties for the target tetramethyl isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known/Predicted Melting Point (°C) | Known/Predicted Boiling Point (°C) |

| Phenylacetonitrile | C₈H₇N | 117.15 | -24 °C[3] | 233-234 °C[3] |

| 2,4,6-Trimethylphenylacetonitrile | C₁₁H₁₃N | 159.23 | 76-80 °C[7] | Not available |

| 2,3,4,5-Tetramethylphenylacetonitrile | C₁₂H₁₅N | 173.26 | Predicted Lowest (Likely Solid) | Predicted Highest |

| 2,3,4,6-Tetramethylphenylacetonitrile | C₁₂H₁₅N | 173.26 | Predicted Intermediate (Solid) | Predicted Intermediate |

| 2,3,5,6-Tetramethylphenylacetonitrile | C₁₂H₁₅N | 173.26 | Predicted Highest (Solid) | Predicted Lowest |

Experimental Protocols for Thermal Characterization

The following protocols describe self-validating, standard laboratory procedures for the accurate determination of melting and boiling points.

Protocol: Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a crystalline solid. The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A pure sample will have a sharp melting range of 0.5-1.0 °C.

Methodology:

-

Sample Preparation: Place a small amount of the crystalline compound on a clean, dry watch glass. Thoroughly crush the sample into a fine powder using a spatula.

-

Capillary Loading: Take a capillary tube and seal one end by heating it briefly in the flame of a Bunsen burner.[8] Invert the open end of the tube and press it into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample down into the bottom of thetube. A sample height of 1-2 mm is ideal for uniform heating.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus (e.g., a Mel-Temp).[9]

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample again, but this time set a slow ramp rate of approximately 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.[5]

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature (T1) when the first signs of melting are observed.[8] Continue heating slowly and record the temperature (T2) when the last solid particle melts into a clear liquid.[5]

-

Reporting: The melting point is reported as the range T1-T2. For high accuracy, repeat the determination at least twice to ensure consistent values.

Caption: Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Microscale Method)

For research purposes where sample quantities may be limited, a microscale boiling point determination is highly efficient. This method relies on observing the formation of bubbles from a sealed capillary inverted within the sample liquid.[8]

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube (e.g., 75x10 mm).

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Inverted Capillary: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down, so it is submerged in the liquid.[8]

-

Heating: Suspend the entire assembly in a heating bath (e.g., a beaker of mineral oil or a sand bath) on a hot plate.[8][10] Begin heating gently.

-

Observation: As the temperature rises, air trapped in the capillary will expand and slowly bubble out. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Data Recording: Note the temperature when the rapid bubble stream begins. Then, remove the heat source and allow the bath to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary is the precise boiling point of the liquid at the current atmospheric pressure.[8]

-

Pressure Correction (if necessary): Since boiling point is pressure-dependent, for high accuracy or comparison to literature values (standardized at 760 mmHg), a pressure correction may be required.

Conclusion and Future Directions

The tetramethyl-substituted phenylacetonitriles represent a class of compounds with unexplored potential in medicinal chemistry. This guide establishes the critical importance of their physicochemical characterization and provides the theoretical framework and practical, validated protocols necessary for their study. While experimental melting and boiling point data are currently absent from the literature, the principles of molecular symmetry and intermolecular forces provide a robust hypothesis for their relative thermal properties. The high-symmetry 2,3,5,6-isomer is predicted to have the highest melting point.

It is imperative that as these compounds are synthesized, their properties are empirically determined and reported to fill the existing knowledge gap. This foundational data will be invaluable for enabling further research into their synthetic utility and potential as pharmaceutical intermediates, ultimately accelerating the drug discovery process.

References

-

Melting and Boiling Point Procedures | PDF | Thermometer - Scribd. [Link]

-

Determining the Melting Point / Boiling Point | Secondaire - Alloprof. [Link]

-

Determination of melting and boiling points. [Link]

-

Melting point determination - University of Calgary. [Link]

-

Melting and boiling point Laboratory Guide - HUBERLAB. [Link]

-

Benzyl cyanide - Wikipedia. [Link]

-

Selective Mono-Methylation of Phenylacetonitrile to 2-Phenyl Propionitrile over 3-Aminopropylsilyl Functionalized MCM-41 - ResearchGate. [Link]

-

8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F - Doc Brown. [Link]

-

4-Methylphenylacetonitrile - CAS Common Chemistry. [Link]

-

Chemical Properties of 2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Cheméo. [Link]

-

Synthesis and characterization of tetraphenylammonium salts - PMC - NIH. [Link]

-

2,3,5,6-Tetramethylacetophenone - NIST WebBook. [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC. [Link]

-

Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. [Link]

-

Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline. [Link]

-

Methyl-Containing Pharmaceuticals - Semantic Scholar. [Link]

-

2,3,5,6-Tetramethylacetophenone - NIST WebBook. [Link]

-

Synthesis and characterization of tetraphenylammonium salts - ResearchGate. [Link]

-

2,3,4,6-Tetramethylheptane | C11H24 | CID 22051809 - PubChem. [Link]

-

2,3,4,5-tetramethylenetetrahydrofuran - Chemical Synthesis Database. [Link]

-

Synthesis and characterization of a perchlorotriphenylmethyl (trityl) triester radical: a potential sensor for superoxide and oxygen in biological systems - PMC. [Link]

-

Melting point of the phthalonitriles | Download Table - ResearchGate. [Link]

-

Incorporating Methyl and Phenyl Substituted Stannylene Units into Oligosilanes. The Influence on Optical Absorption Properties - PMC. [Link]

-

Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - PubMed. [Link]

-

Table of melting points of substances - CALCULLA. [Link]

-

Photochemical and thermal synthesis and characterization of polypyridine ruthenium(ii) complexes containing different monodentate ligands - Dalton Transactions (RSC Publishing). [Link]

-

(PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile - ResearchGate. [Link]

-

Synthesis and characterisation of novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications. [Link]

-

2,2,5,5-Tetramethyltetrahydrofuran - Wikipedia. [Link]

-

2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc. [Link]

-

Photophysical Properties of C84 Major Isomers† | Request PDF - ResearchGate. [Link]

-

Acetonitrile - NIST WebBook. [Link]

-

Principles of Drug Action I, Winter 2005 ISOMERISM AND STEREOCHEMISTRY (con't) Jack DeRuiter VI. Geometric Isomerism Geometric i. [Link]

-

Isomeric effects on physical and thermal characteristics of phenylethynylphthalimide POSS | Request PDF - ResearchGate. [Link]

Sources

- 1. 2-Phenylacetonitrile|For Research [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. huberlab.ch [huberlab.ch]

- 6. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 7. 2,4,6-Trimethylphenylacetonitrile 97 34688-71-6 [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. Alloprof | Aide aux devoirs et soutien scolaire gratuit [alloprof.qc.ca]

The Dual-Faceted Influence of α-Tetramethyl Substitution on Nitrile Reactivity: An In-depth Analysis

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The nitrile functional group is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, ability to act as a hydrogen bond acceptor, and its role as a versatile synthetic intermediate. The reactivity of the nitrile, however, is delicately balanced and can be significantly modulated by its local steric and electronic environment. This technical guide provides a comprehensive analysis of the effects of tetramethyl substitution at the α-carbon on the reactivity of the nitrile group. We will explore the dualistic nature of this substitution pattern, which simultaneously introduces potent steric hindrance and electron-donating inductive effects. This guide will delve into the mechanistic underpinnings of these effects, their manifestation in spectroscopic data, and their profound implications for drug design and development, particularly in tuning reactivity for covalent inhibitors and enhancing metabolic stability.

Introduction: The Nitrile Group in Drug Design

The nitrile group (–C≡N) is a unique functional group characterized by a short, strong, and highly polarized triple bond between carbon and nitrogen. The carbon atom, being sp-hybridized and bonded to the more electronegative nitrogen, possesses a significant electrophilic character, making it susceptible to nucleophilic attack. This inherent reactivity is central to many of its applications, from serving as a precursor for amines, carboxylic acids, and ketones to acting as a "warhead" in covalent inhibitors that target cysteine or serine residues in enzyme active sites.

Incorporating a nitrile group into a drug candidate can offer several advantages:

-

Metabolic Stability: The C≡N triple bond is generally robust to metabolic degradation.

-

Improved Pharmacokinetics: Its small size and linear geometry allow it to fit into sterically constrained binding pockets.

-

Target Engagement: The nitrogen's lone pair can act as a hydrogen bond acceptor, contributing to binding affinity.

However, uncontrolled reactivity can lead to off-target effects and toxicity. Therefore, understanding and controlling the electronic and steric factors that govern nitrile reactivity is a critical aspect of rational drug design. This guide focuses specifically on the impact of substituting all four α-hydrogens with methyl groups, a modification that imposes significant and often counteracting influences on the nitrile's chemical behavior.

The Dichotomy of α-Tetramethyl Substitution: Sterics vs. Electronics

The substitution of the α-carbon of a nitrile with a tetramethyl (or gem-dimethyl) group introduces two primary effects that dictate its reactivity:

-

Electronic Effect (Inductive Donation): Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). The four methyl groups surrounding the α-carbon collectively push electron density towards the nitrile's electrophilic carbon. This increased electron density partially neutralizes the positive character of the nitrile carbon, making it inherently less attractive to nucleophiles.

-

Steric Effect (Hindrance): The bulky nature of the tetramethyl group creates a sterically congested environment around the nitrile. This physical barrier hinders the approach of nucleophiles, significantly slowing down reactions that require direct attack on the nitrile carbon.

These two effects are inextricably linked and their net impact on reactivity depends on the specific reaction conditions and the nature of the attacking nucleophile.

Mechanistic Insights and the Thorpe-Ingold Effect

The influence of gem-dialkyl substitution on reaction rates is a well-documented phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect. Originally observed in the context of promoting intramolecular cyclization reactions, the underlying principles are highly relevant to the intermolecular reactivity of tetramethyl-substituted nitriles.

The classical explanation for the Thorpe-Ingold effect is that the steric bulk of the gem-dialkyl groups compresses the bond angle between the reacting chains, bringing them closer together and increasing the probability of a successful intramolecular reaction. While this "angle compression" model is key for cyclizations, for intermolecular reactions, the dominant effect of the tetramethyl group is steric hindrance, which decelerates the reaction.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, penwidth=1.5];

} caption [label="Dual effects of tetramethyl substitution on nitrile reactivity.", fontsize=10, fontname="Arial"];

Spectroscopic Evidence of Electronic Effects

The electronic perturbations caused by α-substitution can be observed through spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The C≡N stretching vibration in nitriles typically appears in a relatively clean region of the IR spectrum, around 2210-2260 cm⁻¹. The exact position of this absorption is sensitive to the electronic environment.

-

Electron-donating groups (like alkyl groups) tend to decrease the C≡N bond order slightly, resulting in a shift to a lower wavenumber (frequency) .

-

Electron-withdrawing groups strengthen the bond, shifting the absorption to a higher wavenumber .

While the effect of a single methyl group is small, the cumulative inductive effect of four methyl groups would be expected to cause a discernible shift to a lower frequency compared to an unsubstituted nitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The nitrile carbon typically resonates in the 115-125 ppm range. The electron-donating nature of the tetramethyl group increases the electron shielding around the nitrile carbon, causing a slight upfield shift (to a lower ppm value) compared to less substituted analogues.

-

¹H NMR: Protons on the α-carbon of a nitrile typically appear between 2-3 ppm. In a tetramethyl-substituted nitrile, the signal for the methyl protons would integrate to 12H and its chemical shift would provide information about the local electronic environment.

| Spectroscopic Technique | Parameter | Expected Effect of Tetramethyl Substitution | Rationale |

| IR Spectroscopy | C≡N Stretch (ν) | Shift to lower wavenumber (cm⁻¹) | Electron donation from methyl groups slightly weakens the C≡N bond. |

| ¹³C NMR | Nitrile Carbon (δ) | Upfield shift (lower ppm) | Increased electron density leads to greater shielding of the nucleus. |

| ¹H NMR | α-Methyl Protons (δ) | Characteristic singlet | Provides structural confirmation. |

Experimental Protocols for Assessing Reactivity

To quantify the impact of tetramethyl substitution, a comparative kinetic study is the most direct approach. A typical experiment would involve comparing the rate of a standard nitrile reaction for a tetramethyl-substituted nitrile versus a less sterically hindered analogue (e.g., acetonitrile or isobutyronitrile).

Protocol: Comparative Nitrile Hydrolysis Rate Study

This protocol outlines a method to compare the acid-catalyzed hydrolysis rates of 2,2-dimethylpropionitrile (a model for tetramethyl substitution) and acetonitrile.

Objective: To determine the relative rate of hydrolysis and quantify the inhibitory effect of the gem-dimethyl group.

Materials:

-

2,2-dimethylpropionitrile (pivalonitrile)

-

Acetonitrile

-

6M Hydrochloric Acid (HCl)

-

Internal Standard (e.g., 1,4-dioxane)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

NMR tubes, constant temperature bath, autosampler vials, GC-MS system.

Procedure:

-

Reaction Setup:

-

Prepare two sets of reaction vials. In each vial, create a solution of 6M HCl.

-

To one set, add a precise concentration (e.g., 0.1 M) of 2,2-dimethylpropionitrile and the internal standard.

-

To the second set, add the same concentration of acetonitrile and the internal standard.

-

-

Kinetic Monitoring:

-

Place all vials in a constant temperature bath (e.g., 60°C).

-

At predetermined time intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial from each set by rapidly cooling and neutralizing with a base (e.g., NaHCO₃ solution).

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

-

Analysis:

-

Analyze the extracted samples by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantify the disappearance of the starting nitrile relative to the constant concentration of the internal standard over time.

-

-

Data Processing:

-

Plot the natural logarithm of the nitrile concentration (ln[nitrile]) versus time for both substrates.

-

The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

-

Compare the k_obs for 2,2-dimethylpropionitrile with that of acetonitrile to determine the relative reactivity.

-

Self-Validation: The use of an internal standard is a critical self-validating step, as it corrects for variations in extraction efficiency and injection volume during GC-MS analysis. Running the experiment in triplicate ensures the reproducibility of the kinetic data.

Implications for Drug Development

The deliberate introduction of a tetramethyl or gem-dimethyl group alpha to a nitrile can be a powerful strategy in drug design.

-

Tuning Covalent Inhibitors: For nitrile-based covalent inhibitors, the intrinsic reactivity must be carefully attenuated to avoid off-target reactions. Tetramethyl substitution can "detune" a highly reactive nitrile, making it more selective for its intended target. The steric bulk can also be exploited to prevent engagement with enzymes that have sterically constrained active sites while allowing binding to those with more open pockets.

-

Enhancing Metabolic Stability: While nitriles are generally stable, α-hydrogens can sometimes be susceptible to oxidative metabolism. Replacing these with methyl groups blocks this metabolic pathway, potentially increasing the drug's half-life and bioavailability. A study on tetramethylsuccinonitrile, for instance, showed that this substitution blocked the in-vivo release of cyanide compared to the unsubstituted parent compound, highlighting its effect on metabolic pathways.

-

Modulating Physicochemical Properties: The addition of four methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This must be carefully balanced with solubility requirements.

Conclusion

The tetramethyl substitution of a nitrile's α-carbon presents a classic case of competing electronic and steric effects. The electron-donating methyl groups reduce the intrinsic electrophilicity of the nitrile carbon, while their collective bulk provides a formidable steric shield against nucleophilic attack. The net result is a significant attenuation of reactivity. For drug development professionals, this substitution pattern is not a liability but a strategic tool. It allows for the fine-tuning of reactivity in covalent warheads, the enhancement of metabolic stability, and the modulation of physicochemical properties, ultimately contributing to the design of safer and more effective therapeutics. A thorough understanding of these principles, validated through empirical kinetic and spectroscopic data, is essential for leveraging this powerful structural motif in modern medicinal chemistry.

References

-

Jackson, M. B., et al. (2015). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Chemical Science. [Link]

-

Wikipedia. Thorpe–Ingold effect. [Link]

-

Tavernier, A., et al. (2020). Computational Experiments Probing the Adaptability of the [NCCH2]− Electronic Structure to Various Bonding Environments. Chemistry – A European Journal. [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Scribd. Nitrile IR Spectroscopy Overview. [Link]

-

Chem-Station. Thorpe-Ingold Effect. [Link]

- Doherty, P. A., Smith, R. P., & Ferm, V. H. (1982). Tetramethyl substitution on succinonitrile confers pentylenetetrazol-

Isodurene (1,2,3,5-Tetramethylbenzene) Derivatives in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary

Isodurene (1,2,3,5-tetramethylbenzene) is a sterically crowded, electron-rich aromatic hydrocarbon that serves as a highly specialized building block and solvent in organic synthesis. While its symmetrical isomer, durene, is more commonly recognized, isodurene’s unique liquid state at room temperature and specific substitution pattern make it an invaluable precursor for advanced polymers, complex active pharmaceutical ingredients (APIs), and specialized dyes. This whitepaper provides an in-depth analysis of isodurene derivatization, exploring the mechanistic causality behind its functionalization, validated experimental protocols, and its applications in drug development and materials science.

Physicochemical Profile & Isomeric Context

To leverage isodurene in synthesis, one must first understand how its physical properties diverge from its isomers. The asymmetrical arrangement of four methyl groups on the benzene ring disrupts crystal lattice packing, rendering isodurene a liquid at room temperature, in stark contrast to the highly symmetrical, solid durene 1[1]. This liquid nature, combined with a high boiling point, allows isodurene to function as an exceptional solvent for high-temperature organometallic and sonochemical reactions where lower-boiling solvents would prematurely evaporate[1].

Quantitative Comparison of Tetramethylbenzene Isomers

| Property | Isodurene (1,2,3,5-) | Durene (1,2,4,5-) | Prehnitene (1,2,3,4-) |

| Physical State (at 20°C) | Liquid | Solid | Liquid |

| Melting Point (°C) | -23.7 | 79.2 | -6.3 |

| Boiling Point (°C) | 198 | 192 | 205 |

| Density (g/cm³) | 0.891 | 0.868 | 0.901 |

| Equilibrium Yield (Isomerization) | ~50% | ~45% | ~5% |

Data synthesized from standard physicochemical databases and isomerization equilibrium studies 2[2].

Upstream Synthesis & Isolation Logic

Isodurene is primarily synthesized via the Friedel-Crafts alkylation of m -xylene or mesitylene with methyl chloride, catalyzed by anhydrous aluminum chloride[1]. Because this reaction yields a mixture of tetramethylbenzene isomers, precise isolation techniques are required.

Alternatively, isodurene is produced via the catalytic hydroisomerization of durene. The basicity of tetramethylbenzene isomers relative to acidic catalysts (like HF/BF 3 ) varies significantly. Isodurene preferentially forms a stable complex with HF/BF 3 , allowing it to be selectively dissolved and partitioned into the catalyst phase, driving the equilibrium toward isodurene accumulation[2].

Synthesis and isomerization workflow of isodurene from precursor aromatics.

Derivatization Strategies & Mechanistic Causality

The tetra-alkylated ring of isodurene is highly electron-rich, making it an excellent candidate for electrophilic aromatic substitution. However, steric hindrance from the adjacent methyl groups dictates the regioselectivity and the necessary vigor of the reagents.

A. Friedel-Crafts Diacylation (Monomer Synthesis)

Isodurene undergoes diacylation to form bis-aroyl derivatives. For example, reacting isodurene with p -fluorobenzoyl chloride yields bis( p -fluorobenzoyl)isodurene. This derivative serves as a critical electrophilic component in the synthesis of poly(ether ether ketone) (PEEK)-type polymers 3[3].

B. Rare Hydrocarbon Azo Coupling

Typically, azo coupling requires highly activated rings (e.g., phenols or anilines). However, the cumulative electron-donating effect of the four methyl groups in isodurene allows it to act as a nucleophile in azo coupling, provided the electrophile is exceptionally electron-deficient. Coupling isodurene with the diazonium salt of 2,4,6-trinitroaniline successfully yields complex azo dyes4[4].

C. Selective Side-Chain Oxidation

Metal ion oxidants such as Co(III), Ce(IV), and Mn(III) exhibit intramolecular selectivity when oxidizing isodurene. They preferentially target the less sterically hindered methyl groups to form mono- or di-carboxylic acids, avoiding the highly crowded positions[1].

Primary synthetic pathways for the functionalization of isodurene.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating mechanistic causality into every step.

Protocol 1: Friedel-Crafts Diacylation of Isodurene

Objective: Synthesis of bis( p -fluorobenzoyl)isodurene for polymer applications[3].

-

Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Purge the system with inert N 2 gas to prevent atmospheric moisture from deactivating the Lewis acid.

-

Reagent Loading: Add isodurene (10 mmol) and anhydrous AlCl 3 (25 mmol) to the flask.

-

Causality: A greater than 2:1 stoichiometric ratio of AlCl 3 is strictly required because the Lewis acid permanently complexes with the carbonyl oxygen of the resulting ketone, consuming the catalyst.

-

-

Acylation Initiation: Add p -fluorobenzoyl chloride (25 mmol) dropwise at 0 °C.

-

Causality: The acylating agent is used in excess to act as both the primary reagent and the solvent. This dual role suppresses unwanted polyalkylation side reactions and ensures the reaction is driven to complete diacylation.

-

-

Thermal Maturation: Gradually heat the mixture to 60 °C and maintain for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly non-polar isodurene spot validates reaction progress.

-

Quenching & Hydrolysis: Carefully pour the deep-colored reaction mixture over a mixture of crushed ice and concentrated HCl (20 mL).

-

Causality: The highly acidic aqueous environment breaks down the stable aluminum-ketone complex, liberating the free bis-aroyl product.

-

-

Isolation: Extract the aqueous phase with dichloromethane (3 x 50 mL). Wash the combined organic layers with 5% NaHCO 3 and brine, dry over anhydrous MgSO 4 , and concentrate under vacuum. Recrystallize the crude product from hot ethanol to yield pure bis( p -fluorobenzoyl)isodurene.

Protocol 2: Electrophilic Azo Coupling of Isodurene

Objective: Synthesis of a highly conjugated azo dye using a purely hydrocarbon nucleophile[4].

-

Diazotization: In a 100 mL flask, dissolve 2,4,6-trinitroaniline (10 mmol) in 15 mL of concentrated H 2 SO 4 . Cool to 0 °C using an ice-salt bath. Slowly add solid sodium nitrite (11 mmol) in small portions.

-

Causality: Trinitroaniline is extremely electron-deficient, making its corresponding diazonium salt highly unstable. A concentrated sulfuric acid medium is mandatory to prevent explosive decomposition and premature hydrolysis to a phenol.

-

-

Substrate Preparation: In a separate flask, dissolve isodurene (10 mmol) in 20 mL of glacial acetic acid.

-

Coupling Reaction: Add the cold diazonium sulfate solution dropwise to the isodurene solution at 0 °C under vigorous stirring.

-

Causality: Because isodurene lacks traditional activating heteroatoms (like -OH or -NH 2 ), the extreme electrophilicity of the trinitrodiazonium ion is the sole thermodynamic driver for this rare hydrocarbon-azo coupling.

-

-

Self-Validation: The immediate formation of a deep red/orange precipitate acts as a visual self-validation that the extended conjugated π -system of the azo linkage (-N=N-) has successfully formed.

-

Isolation: Stir for an additional 2 hours at room temperature. Filter the brightly colored precipitate, wash extensively with cold water to remove residual acid, and dry under high vacuum.

Applications in Drug Development & Toxicology

In the pharmaceutical industry, isodurene derivatives are investigated as rigid, lipophilic scaffolds for API development. The tetramethyl substitution provides a highly hydrophobic core that can enhance the membrane permeability of drug candidates.

However, researchers must account for its toxicological profile during drug formulation and laboratory handling. Isodurene exhibits potential neurotoxicity and acts as a mild skin irritant5[5]. Physiologically-based toxicokinetic modeling indicates rapid distribution to lipid-rich tissues. Acute toxicity studies in male SD rats demonstrate an oral LD50 of 5157 mg/kg, with lethal doses inducing severe toxic effects on both the gastrointestinal and respiratory systems[5]. Proper engineering controls (fume hoods) and PPE (nitrile gloves, respirators) are strictly required when handling neat isodurene or its volatile derivatives.

References

- Grokipedia Title: Isodurene - Role in Organic Synthesis URL

- Journal of Materials Chemistry (RSC Publishing)

- PubMed Central (PMC)

- Google Patents Title: US3636177A - Process for producing durene URL

- Title: 1,2,3,5-Tetramethylbenzene (Isodurene)

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. US3636177A - Process for producing durene - Google Patents [patents.google.com]

- 3. Polyalkylated aromatic monomers and polymers. Part 1.—Friedel–Crafts diacylation of polymethylbenzenes as a means of monomer synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

2,3,5,6-Tetramethylphenylacetonitrile: A Comprehensive Technical Guide on Cheminformatics Profiling and Synthetic Methodologies

Executive Summary

In the landscape of organic synthesis and drug development, sterically hindered building blocks play a pivotal role in designing active pharmaceutical ingredients (APIs) with high metabolic stability. 2,3,5,6-Tetramethylphenylacetonitrile (CAS: 14611-44-0) is a prime example of such a scaffold. Derived from the durene (1,2,4,5-tetramethylbenzene) core, this molecule features a versatile nitrile group that serves as a gateway to complex carboxylic acids, primary amines, and transition-metal ligands.

This whitepaper synthesizes critical cheminformatics data from PubChem and ChemSpider, analyzes the structural causality dictating its reactivity, and provides a field-proven, self-validating experimental protocol for its synthesis.

Cheminformatics and Physicochemical Profiling

Accurate predictive modeling and analytical profiling rely heavily on validated database metrics. The data extracted from the 1[1] and the 2[2] establish the foundational identity of the molecule.

Core Chemical Identifiers

The physical properties of 2,3,5,6-Tetramethylphenylacetonitrile dictate its handling and purification. Its relatively low vapor pressure and distinct melting point make it highly amenable to standard crystallization techniques[2][3].

Table 1: Core Chemical Identifiers and Properties

| Property | Value |

| Compound Name | 2,3,5,6-Tetramethylphenylacetonitrile |

| CAS Registry Number | 14611-44-0 |

| PubChem CID | 2760600 |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| Monoisotopic Mass | 173.12045 Da |

| Melting Point | 83-85°C |

| Vapor Pressure | 0.00105 mmHg at 25°C |

Ion Mobility-Mass Spectrometry (IM-MS) Parameters

For researchers conducting impurity profiling or metabolomics, Collision Cross Section (CCS) values are critical for distinguishing isobaric compounds. The predicted CCS values calculated via CCSbase[1] provide a reliable reference for gas-phase ion mobility workflows.

Table 2: Predicted Adducts and Collision Cross Sections (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.12773 | 136.5 |

| [M+Na]⁺ | 196.10967 | 148.4 |

| [M+NH₄]⁺ | 191.15427 | 156.1 |

| [M-H]⁻ | 172.11317 | 140.9 |

Structural Causality and Reactivity

The chemical behavior of 2,3,5,6-Tetramethylphenylacetonitrile is governed by the juxtaposition of its functional groups. The four methyl groups at the 2, 3, 5, and 6 positions create a dense steric shield around the aromatic ring, effectively blocking electrophilic aromatic substitution (EAS) at the remaining ring position.

However, the benzylic carbon remains highly reactive. Because the methylene ( −CH2− ) spacer physically separates the nitrile group from the rigid, bulky aromatic core, the benzylic position is fully accessible for SN2 nucleophilic attack during its synthesis, and the nitrile group remains unhindered for downstream transformations (e.g., hydrolysis or reduction).

Self-Validating Experimental Protocol: Phase-Transfer Catalyzed Cyanation

The most efficient route to synthesize 2,3,5,6-Tetramethylphenylacetonitrile is via the nucleophilic substitution of 2,3,5,6-tetramethylbenzyl chloride using a cyanide salt. To overcome the biphasic nature of the reagents, a Phase Transfer Catalyst (PTC) is strictly required.

Step-by-Step Methodology

-

Preparation of the Biphasic System:

-

Action: Dissolve 1.0 equivalent of 2,3,5,6-tetramethylbenzyl chloride in toluene (0.5 M concentration).

-

Causality: Toluene is selected because it is a non-polar solvent that fully solubilizes the sterically bulky, hydrophobic aromatic precursor while remaining strictly immiscible with water, establishing the necessary biphasic boundary.

-

-

Reagent and Catalyst Addition:

-

Action: In a separate vessel, dissolve 1.5 equivalents of Sodium Cyanide (NaCN) in deionized water. Add this aqueous solution to the toluene mixture, followed by 0.05 equivalents of Tetrabutylammonium bromide (TBAB).

-

Causality: NaCN is entirely insoluble in toluene. TBAB acts as the phase-transfer catalyst; its lipophilic butyl chains allow it to enter the organic phase, dragging the nucleophilic cyanide anion ( CN− ) with it. This drastically increases the collision frequency between the CN− and the electrophilic benzylic carbon, accelerating the SN2 reaction and suppressing competitive hydrolysis of the benzyl chloride.

-

-

Thermal Activation:

-

Action: Heat the biphasic mixture to a gentle reflux (85°C) under vigorous mechanical stirring for 4 to 6 hours.

-

Causality: Elevated thermal energy overcomes the activation barrier of the SN2 displacement, while vigorous mechanical stirring maximizes the interfacial surface area between the aqueous and organic layers, optimizing catalyst turnover.

-

-

Self-Validating In-Process Control (IPC):

-

Action: Sample the organic phase every 60 minutes for GC-MS analysis.

-

Validation: The protocol acts as a self-validating system: the reaction is deemed strictly complete only when the precursor peak vanishes entirely and the target product peak stabilizes at a monoisotopic mass of m/z 173.12[1].

-

-

Workup and Physical Validation:

-

Action: Separate the organic layer, wash sequentially with water and brine to remove residual NaCN and TBAB, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

-

Validation: Assess the melting point of the purified crystals. A sharp phase transition strictly between 83°C and 85°C[3] confirms the absence of unreacted starting material or phase-transfer catalyst impurities.

-

Downstream Applications and Synthetic Workflow

Once synthesized, the nitrile group of 2,3,5,6-Tetramethylphenylacetonitrile serves as a versatile linchpin for further chemical divergence.

-

Hydrolysis: Treatment with strong aqueous acid or base converts the nitrile into 2,3,5,6-tetramethylphenylacetic acid, a valuable intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) or specific enzyme inhibitors.

-

Reduction: Treatment with Lithium Aluminum Hydride ( LiAlH4 ) reduces the nitrile to a primary amine, yielding 2-(2,3,5,6-tetramethylphenyl)ethanamine, which is heavily utilized in the design of bulky, electron-rich ligands for transition-metal catalysis.

Synthetic workflow and downstream applications of 2,3,5,6-Tetramethylphenylacetonitrile.

References

- Title: 14611-44-0 (C12H15N)

- Source: echemi.

- Source: chemicalbook.

Sources

Steric properties of 2,3,5,6-tetramethylbenzyl group

An In-Depth Technical Guide to the Steric Properties of the 2,3,5,6-Tetramethylbenzyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,5,6-tetramethylbenzyl group, often referred to as the durene group, is a sterically demanding substituent increasingly utilized in fine chemical synthesis, catalysis, and medicinal chemistry. Its significant bulk, arising from the four methyl groups flanking the benzyl methylene bridge, imparts unique conformational constraints and reactivity profiles to parent molecules. This guide provides a comprehensive analysis of the steric properties of the tetramethylbenzyl group, detailing methodologies for its quantitative and qualitative assessment, and exploring its profound impact on molecular design, chemical reactivity, and drug development strategies. By synthesizing experimental data with computational insights, this document serves as an authoritative resource for scientists seeking to leverage steric control in their research.

Introduction: The Principle of Steric Hindrance and the Durene Moiety

In the intricate world of molecular interactions, the three-dimensional space occupied by atoms and functional groups—their steric bulk—is a fundamental determinant of chemical and biological outcomes. Steric hindrance refers to the non-bonding repulsion between atoms in close proximity, which can impede bond rotations, block access to reactive centers, and dictate specific "locked" conformations. Judiciously employed, steric bulk is not a limitation but a powerful design tool.

The 2,3,5,6-tetramethylbenzyl group is an exemplar of a deliberately bulky substituent. Unlike a simple benzyl group, which offers considerable conformational flexibility, the durene group's four ortho- and meta-positioned methyl groups create a rigid, paddle-like structure. This steric shield has profound implications, influencing everything from the kinetics of a chemical reaction to the selectivity of a drug for its protein target. This guide will explore the quantification of this steric profile, the methods used to study it, and its practical applications.

Caption: Conceptual diagram of steric hindrance.

Quantifying the Steric Profile

To effectively utilize the tetramethylbenzyl group, its steric bulk must be quantified. While several parameters exist, their application often requires context.

Steric Parameters: Traditional metrics like the Tolman cone angle , developed for phosphine ligands in organometallic chemistry, measure the solid angle occupied by a ligand at a defined distance from a metal center.[1][2] While not directly applicable to a benzyl group attached to a carbon or heteroatom, the concept is transferable. Modern computational methods have introduced more universal descriptors, such as the percent buried volume (%Vbur) , which calculates the percentage of the volume of a sphere around a central atom that is occupied by a given substituent.[3][4][5] This metric is highly effective for comparing the steric impact of diverse groups.

Another useful, though context-dependent, parameter is the A-value , which quantifies the energetic preference for a substituent to occupy the equatorial rather than the axial position on a cyclohexane ring, reflecting its steric demand in that specific system.[6]

Comparative Analysis: The true measure of the durene group's bulk is revealed through comparison. It is substantially larger than common alkyl and aryl groups, creating a much more significant steric footprint.

Table 1: Comparative Steric Parameters of Common Substituents

| Substituent | Tolman Cone Angle (θ, °)¹ | A-Value (kcal/mol) | % Buried Volume (%Vbur)² |

| Hydrogen | N/A | 0.0 | Low |

| Methyl | 118 (for PMe₃) | 1.74 | Moderate |

| Isopropyl | 160 (for P(iPr)₃) | 2.2 | High |

| tert-Butyl | 182 (for P(tBu)₃) | ~5.0 | Very High |

| Phenyl | 145 (for PPh₃) | ~3.0 | High |

| Benzyl | ~152 (for P(Bz)₃) | ~1.75 | Moderate-High |

| 2,3,5,6-Tetramethylbenzyl | ~207 (for P(Bz)₃ analog) [7] | > 5.0 (Estimated) | Extremely High |

¹Tolman cone angles are for the analogous phosphine ligands (PR₃) and are provided for comparative context.[7] ²%Vbur is highly dependent on the point of attachment and molecular conformation; values are qualitative comparisons.

X-ray Crystallography Insights: The most definitive visualization comes from single-crystal X-ray diffraction. Crystal structures of molecules containing the durene moiety, such as 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, reveal the precise bond lengths, angles, and the spatial orientation of the methyl groups.[8] These studies confirm that the methyl groups effectively "flank" the methylene bridge, severely restricting rotation around the Ar-CH₂ bond and creating a well-defined zone of steric influence.

Methodologies for Steric Property Evaluation

A multi-faceted approach combining experimental and computational techniques is essential for a complete understanding of the durene group's steric properties.

Experimental Techniques

A. Single-Crystal X-ray Crystallography

This technique provides an unambiguous, static picture of the molecule's three-dimensional structure in the solid state.

-

Causality: By precisely mapping atomic coordinates, X-ray crystallography allows for the direct measurement of intramolecular distances. This can reveal steric clashes, conformational preferences, and the exact orientation of the tetramethylbenzyl group relative to the rest of the molecule. It is the gold standard for structural validation.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a high-quality single crystal of the target compound. This is often the most challenging step, requiring slow evaporation, vapor diffusion, or solvent layering techniques.

-

Crystal Mounting: Select a suitable crystal (typically <0.5 mm) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. X-rays are directed at the crystal, which diffracts them into a specific pattern of spots. The crystal is rotated, and thousands of diffraction intensities are collected at various orientations.

-

Structure Solution: The diffraction pattern is mathematically converted into an electron density map using Fourier transforms.

-

Structure Refinement: An atomic model is fitted to the electron density map. The model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

B. NMR Spectroscopy: The Nuclear Overhauser Effect (NOE)

While X-ray crystallography provides a static picture, NMR spectroscopy can reveal through-space interactions and conformational dynamics in solution. The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating one nucleus can affect the signal intensity of another nucleus that is close in space (< 5 Å), regardless of the number of bonds separating them.[10]

-

Causality: Observing an NOE correlation between the protons of the durene group (e.g., the benzylic CH₂ or the ring methyls) and protons on another part of the molecule provides direct evidence of their spatial proximity. This is invaluable for determining the preferred conformation and understanding how the bulky group shields or interacts with its environment. 2D NMR experiments like NOESY and ROESY are particularly powerful for mapping these interactions across the entire molecule.[10][11]

Experimental Protocol: 2D-NOESY Experiment

-

Sample Preparation: Dissolve a high-purity sample in a suitable deuterated solvent to a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

-

Spectrometer Setup: Tune and shim the NMR spectrometer to achieve high resolution.

-

Acquisition: Set up a 2D NOESY pulse sequence. A key parameter is the "mixing time" (d8), during which NOE transfer occurs. This time is typically varied (e.g., 100-800 ms) to monitor the build-up of NOE cross-peaks.

-

Processing: Apply a 2D Fourier transform to the acquired data. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space.

-

Analysis: The volume of the cross-peaks is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). By analyzing the pattern and intensity of cross-peaks, a 3D model of the molecular conformation in solution can be constructed.

Caption: Workflow for experimental steric analysis.

Computational Chemistry

Computational modeling provides a powerful complement to experimental data, allowing for the quantification of steric properties and the exploration of conformational landscapes.

-

Causality: Methods like Density Functional Theory (DFT) can calculate the energies of different conformers, revealing the most stable arrangements.[3] This allows for the prediction of steric effects before a molecule is synthesized. Furthermore, specialized algorithms can compute steric descriptors like %Vbur directly from the optimized 3D structure, providing a quantitative basis for rational design.[4][5]

Workflow: Computational Steric Analysis (DFT & Buried Volume)

-

Initial Structure Generation: Build a 3D model of the molecule containing the tetramethylbenzyl group in a molecular editor.

-

Conformational Search: Perform a conformational search using a computationally inexpensive method like molecular mechanics (MM) to identify low-energy conformers.

-

Geometry Optimization: Re-optimize the lowest energy conformers using a higher level of theory, such as DFT (e.g., B3LYP functional with a 6-31G* basis set). This yields accurate molecular geometries and relative energies.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies).

-

Buried Volume Calculation: Use a specialized program (e.g., SambVca) to calculate the %Vbur. This requires defining a sphere of a specific radius (e.g., 3.5 Å) around the atom of interest and calculating the volume of that sphere occupied by the atoms of the tetramethylbenzyl group.

Caption: Workflow for computational steric analysis.

Impact on Chemical Reactivity and Molecular Design

The formidable steric presence of the tetramethylbenzyl group is not merely a structural feature; it is a powerful tool for controlling chemical and biological processes.

In Chemical Synthesis and Catalysis

The influence of steric bulk on reaction outcomes is a cornerstone of modern organic synthesis.

-

Rate and Selectivity: The durene group can dramatically slow down reactions by physically blocking a reagent's approach to a reactive site. Conversely, it can enhance selectivity by allowing a reaction to proceed at only the most accessible position. In catalysis, bulky ligands are often essential for creating a specific coordination environment around a metal center, which can stabilize the catalyst and control the selectivity of the transformation.[12]

-

Mechanistic Influence: In some cases, extreme steric hindrance can alter the course of a reaction entirely. For instance, severe steric crowding can disfavor a standard 2-electron oxidative addition pathway in palladium catalysis, instead promoting a 1-electron radical-based mechanism that is unexpectedly rapid.[13] This highlights that steric effects can be counter-intuitive and open doors to novel reactivity.

In Drug Development

For medicinal chemists, the tetramethylbenzyl group is a valuable component of the molecular toolkit for fine-tuning the properties of a drug candidate.[14]

-

Target Selectivity: One of the greatest challenges in drug design is achieving selectivity for a specific protein target over closely related off-targets. By incorporating a bulky group like durene, a molecule can be designed to fit snugly into the spacious binding pocket of its intended target while sterically clashing with the narrower pockets of other proteins. This "structure-based design" approach is a proven strategy for minimizing side effects.[15]

-

Metabolic Stability: Many drug candidates fail due to rapid metabolic degradation by enzymes like Cytochrome P450. The durene group can act as a "metabolic shield," sterically blocking access to nearby metabolically labile sites (e.g., a benzylic position prone to oxidation), thereby increasing the drug's half-life in the body.

-

Conformational Locking: The high rotational barrier imposed by the durene group can lock a flexible molecule into a single, bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target receptor, as less conformational entropy is lost upon binding.

Caption: Logic diagram for using steric bulk in drug design.

Conclusion

The 2,3,5,6-tetramethylbenzyl group is far more than a simple aromatic substituent. It is a potent steric controller, whose bulk can be rationally deployed to influence reaction pathways, enforce specific molecular conformations, and impart desirable pharmacological properties. Through a combination of rigorous experimental analysis via X-ray crystallography and NMR spectroscopy, and insightful computational modeling, researchers can fully characterize and predict the steric impact of this group. For chemists and drug developers, a deep understanding of the durene group's properties unlocks advanced strategies for creating more efficient, selective, and stable molecules.

References

- Nagy, V., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki−Miyaura Cross-Coupling Reaction. ElectronicsAndBooks.

-

Poh, J. S., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]

-

Stambuli, J. P., et al. (2004). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). The Hartwig Group. Available at: [Link]

-

Gao, Y., et al. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Ogunlaja, A. S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. ResearchGate. Available at: [Link]

-

Huang, L., et al. (2022). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. ACS Publications. Available at: [Link]

-

Kozak, K., & Kass, S. R. (2023). Low energy conformations for tetraethylmethane, tetramethylhexane, tetrabenzylethene and tri-(neopentyl)benzene. ResearchGate. Available at: [Link]

-

Przychodzeń, W., et al. (2018). Single crystal X-ray structures of 2, 3, 5, 6 and 12. ResearchGate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2,3,5,6-tetramethylbenzyl)aminoheptane. PrepChem.com. Available at: [Link]

-

Fiveable. (2025). Tolman Cone Angle Definition. Fiveable. Available at: [Link]

-

Bentz, C., et al. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

University of Calgary. (n.d.). Conformational Analysis. University of Calgary Chemistry. Available at: [Link]

-

Besora, M., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. Available at: [Link]

-

Seebach, D., et al. (2001). Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Helvetica Chimica Acta. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. ResearchGate. Available at: [Link]

-

University of Bristol. (n.d.). NMR Spectroscopy. University of Bristol. Available at: [Link]

-

Falivene, L., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. Available at: [Link]

-

LibreTexts. (n.d.). 3.7. Conformational analysis. Chemistry LibreTexts. Available at: [Link]

-